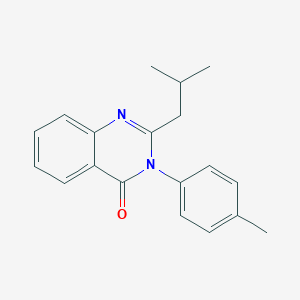![molecular formula C16H23NO3 B290325 Methyl 2-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290325.png)
Methyl 2-[(2-propylpentanoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2-propylpentanoyl)amino]benzoate, also known as MPAA, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as amides and has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of Methyl 2-[(2-propylpentanoyl)amino]benzoate is not fully understood. However, it has been suggested that Methyl 2-[(2-propylpentanoyl)amino]benzoate may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. It may also enhance the delivery of drugs to specific tissues and cells by increasing their solubility and stability.
Biochemical and Physiological Effects:
Methyl 2-[(2-propylpentanoyl)amino]benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Methyl 2-[(2-propylpentanoyl)amino]benzoate has been shown to reduce pain and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[(2-propylpentanoyl)amino]benzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a range of conditions. Additionally, Methyl 2-[(2-propylpentanoyl)amino]benzoate has been found to be non-toxic and well-tolerated in animals. However, there are also limitations to its use. For example, Methyl 2-[(2-propylpentanoyl)amino]benzoate has low water solubility, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of Methyl 2-[(2-propylpentanoyl)amino]benzoate is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on Methyl 2-[(2-propylpentanoyl)amino]benzoate. One area of interest is its potential use as a drug delivery agent. Researchers are exploring ways to modify the structure of Methyl 2-[(2-propylpentanoyl)amino]benzoate to enhance its drug delivery properties. Another area of interest is its potential use in the treatment of cancer. Researchers are investigating the mechanism of action of Methyl 2-[(2-propylpentanoyl)amino]benzoate in cancer cells and exploring ways to optimize its anti-cancer properties. Additionally, researchers are exploring the potential use of Methyl 2-[(2-propylpentanoyl)amino]benzoate in the treatment of other diseases, such as inflammatory bowel disease and arthritis.
Conclusion:
In conclusion, Methyl 2-[(2-propylpentanoyl)amino]benzoate is a chemical compound that has been widely studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and analgesic properties and has been found to enhance the delivery of drugs to specific tissues and cells. While there are limitations to its use, Methyl 2-[(2-propylpentanoyl)amino]benzoate has several advantages for use in lab experiments. Future research on Methyl 2-[(2-propylpentanoyl)amino]benzoate is focused on its potential use as a drug delivery agent and in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of Methyl 2-[(2-propylpentanoyl)amino]benzoate involves the reaction of 2-propylpentanoyl chloride with methyl anthranilate in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure Methyl 2-[(2-propylpentanoyl)amino]benzoate. This synthesis method has been optimized to produce high yields of Methyl 2-[(2-propylpentanoyl)amino]benzoate and has been used by many researchers in the field.
Applications De Recherche Scientifique
Methyl 2-[(2-propylpentanoyl)amino]benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and analgesic properties. It has also been studied for its potential use as a drug delivery agent. Methyl 2-[(2-propylpentanoyl)amino]benzoate has been shown to enhance the delivery of drugs to specific tissues and cells, making it a promising candidate for targeted drug delivery.
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
methyl 2-(2-propylpentanoylamino)benzoate |
InChI |
InChI=1S/C16H23NO3/c1-4-8-12(9-5-2)15(18)17-14-11-7-6-10-13(14)16(19)20-3/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,17,18) |
Clé InChI |
YFBIQDGKGXKABK-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=C1C(=O)OC |
SMILES canonique |
CCCC(CCC)C(=O)NC1=CC=CC=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B290243.png)
![(2Z)-6-iodo-3-(4-methoxyphenyl)-2-[(2-oxoindol-3-yl)methylidene]-1H-quinazolin-4-one](/img/structure/B290244.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B290245.png)
![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate](/img/structure/B290253.png)
![N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide](/img/structure/B290254.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)

![5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B290260.png)
![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)
![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)
![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)